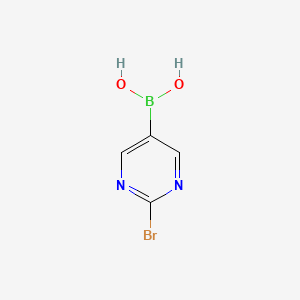

(2-Bromopyrimidin-5-yl)boronic acid

Beschreibung

Eigenschaften

Molekularformel |

C4H4BBrN2O2 |

|---|---|

Molekulargewicht |

202.80 g/mol |

IUPAC-Name |

(2-bromopyrimidin-5-yl)boronic acid |

InChI |

InChI=1S/C4H4BBrN2O2/c6-4-7-1-3(2-8-4)5(9)10/h1-2,9-10H |

InChI-Schlüssel |

MEMXJKWSPHJIQF-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=CN=C(N=C1)Br)(O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Bromopyrimidin 5 Yl Boronic Acid

Precursor Synthesis and Halogenation Strategies

The journey towards (2-Bromopyrimidin-5-yl)boronic acid begins with the synthesis of appropriately substituted pyrimidine (B1678525) precursors. The strategic placement of a bromine atom at the 5-position is a crucial determinant of the final product's identity.

Preparation of 5-Bromopyrimidine (B23866) Derivatives

The synthesis of 5-bromopyrimidine derivatives serves as the foundational step. One established method involves the reaction of dibromodifuranone with formamide. This reaction is typically carried out in the presence of a boric anhydride (B1165640) catalyst at elevated temperatures, ranging from 180-185°C, to yield 5-bromopyrimidine. chemicalbook.comgoogle.com

Another approach to obtain a key precursor, 5-bromo-2-chloropyrimidine (B32469), starts from 2-hydroxy-5-bromopyrimidine. chemicalbook.com This transformation can be achieved using phosphorus oxychloride in the presence of a base like triethylamine (B128534). chemicalbook.com A high-yielding synthesis has been reported by reacting 2-hydroxy-5-bromopyrimidine with phosphorus oxychloride and triethylamine in toluene (B28343) at 80-85°C. chemicalbook.com An alternative method utilizes hydrochloric acid and a phase-transfer catalyst in DMF at a lower temperature of 40°C. chemicalbook.com

A patent describes a method for producing (2-methylpyrimidin-5-yl)boronic acid derivatives which involves the decarboxylation of a 5-bromopyrimidine derivative as a key step to efficiently produce 5-bromo-2-methylpyrimidine. wipo.int

Table 1: Synthesis of 5-Bromopyrimidine Derivatives

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Dibromodifuranone | Formamide, Boric anhydride, 180-185°C | 5-Bromopyrimidine | 36% | google.com |

| 2-Hydroxy-5-bromopyrimidine | Phosphorus oxychloride, Triethylamine, Toluene, 80-85°C | 5-Bromo-2-chloropyrimidine | Not specified | chemicalbook.com |

| 2-Hydroxy-5-bromopyrimidine | HCl, Cetyltrimethylammonium chloride, DMF, 40°C | 5-Bromo-2-chloropyrimidine | 91% | chemicalbook.com |

| 5-Bromopyrimidine-2-carboxylic acid | Decarboxylation | 5-Bromo-2-methylpyrimidine | Efficient | wipo.int |

Regioselective Bromination Approaches

Achieving regioselectivity in the bromination of the pyrimidine ring is paramount. The electronic nature of the pyrimidine ring and the directing effects of existing substituents guide the position of bromination. For instance, in the synthesis of related heterocyclic compounds, direct bromination using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent is a common strategy. The conditions can be tuned to favor substitution at a specific position. For example, the regioselective bromination of fused pyridine (B92270) N-oxides has been achieved using p-toluenesulfonic anhydride as an activator and tetrabutylammonium (B224687) bromide as the bromide source, avoiding harsh reagents like Br2. tcichemicals.com While specific examples for the direct regioselective bromination to form 2-bromo-5-bromopyrimidine are not detailed in the provided context, the principles of electrophilic aromatic substitution on heteroaromatic systems are applicable.

Boron Introduction via Metal-Halogen Exchange

The introduction of the boronic acid functionality is typically accomplished through a metal-halogen exchange reaction, a powerful tool in organometallic chemistry. This process involves the conversion of the carbon-bromine bond to a carbon-metal bond, which then reacts with a boron-containing electrophile.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgharvard.edu This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. wikipedia.org While not directly applied to an unsubstituted 2-bromopyrimidine (B22483) in the provided information, the principle is highly relevant for substituted pyrimidines. For instance, a methoxy (B1213986) group, an amide, or a tertiary amine can act as a DMG. wikipedia.org The resulting aryllithium species can then be trapped with an electrophile, such as a borate (B1201080) ester, to introduce the boronic acid group. wikipedia.orgnih.gov A metal-free directed C-H borylation of 2-pyrimidylaniline derivatives has also been reported, showcasing an alternative approach to introduce boron at a specific position directed by a functional group. rsc.org

Optimized Conditions for Lithium-Bromine Exchange

The lithium-bromine exchange is a cornerstone of this synthetic sequence. This reaction is typically performed by treating the bromo-pyrimidine derivative with a strong organolithium reagent, such as n-butyllithium (n-BuLi). psu.eduresearchgate.net

To mitigate side reactions and ensure the stability of the resulting organolithium intermediate, these exchange reactions are almost invariably conducted at very low temperatures. mdpi.comresearchgate.netprinceton.edu Temperatures of -78°C (the sublimation point of dry ice) or even lower are common. researchgate.net At these cryogenic temperatures, the highly reactive organolithium species can be generated and then quenched with a suitable boron electrophile, most commonly trialkyl borates like triisopropyl borate or trimethyl borate. psu.eduresearchgate.netnih.gov Subsequent acidic workup then hydrolyzes the resulting boronate ester to afford the desired this compound. A practical synthesis of (2-aminopyrimidin-5-yl) boronic acid utilizes an in-situ protection of the amine group followed by metal-halogen exchange with n-BuLi and trapping with triisopropyl borate. researchgate.net

Recent advancements have explored non-cryogenic conditions for halogen-metal exchange on bromoheterocycles by using a combination of i-PrMgCl and n-BuLi, which can circumvent issues of intermolecular quenching. mdpi.comnih.gov

Utilization of Organolithium Reagents (e.g., n-BuLi)

A prevalent method for the synthesis of pyrimidine boronic acids involves the use of organolithium reagents, with n-butyllithium (n-BuLi) being a prominent example. wikipedia.orgchemicalbook.com This strategy hinges on a lithium-halogen exchange reaction with a halogenated pyrimidine precursor.

In a typical procedure, 2,5-dibromopyrimidine (B1337857) is treated with n-BuLi at very low temperatures, usually between -70°C and -80°C. google.com The n-BuLi selectively replaces one of the bromine atoms with a lithium atom, forming a highly reactive lithiated intermediate. google.com The choice of solvent is crucial, with anhydrous tetrahydrofuran (B95107) (THF) being commonly employed to ensure the stability of the organolithium species. chemicalbook.comnih.gov The reaction is performed under an inert atmosphere, such as nitrogen or argon, to prevent the quenching of the reactive intermediates by atmospheric moisture or oxygen. google.com

A key aspect of this method is the control of stoichiometry. Typically, a slight excess of n-BuLi (around 1.0 to 1.5 molar equivalents) is used to drive the lithium-halogen exchange to completion. google.com The low reaction temperature is critical to minimize side reactions, such as the addition of the organolithium reagent to the pyrimidine ring.

Quenching with Borate Esters (e.g., Triisopropyl Borate)

Following the formation of the lithiated pyrimidine intermediate, the reaction mixture is quenched with an electrophilic boron source, most commonly a trialkyl borate such as triisopropyl borate (B(O-iPr)₃). google.comnih.gov This step introduces the boron moiety onto the pyrimidine ring.

The triisopropyl borate is added to the reaction mixture while maintaining the low temperature to control the exothermic reaction. The highly nucleophilic lithiated pyrimidine attacks the electrophilic boron atom of the borate ester, displacing one of the isopropoxy groups and forming a boronate ester intermediate. Subsequent acidic workup hydrolyzes the boronate ester to yield the desired this compound. google.com

An alternative "in situ" quench method has also been described, where the organolithium reagent is added to a mixture of the halopyrimidine and the triisopropyl borate. orgsyn.org This approach is based on the principle that the lithium-halogen exchange is significantly faster than the reaction between the organolithium reagent and the borate ester. This minimizes the lifetime of the highly reactive lithiopyrimidine intermediate, thereby reducing the potential for side reactions. orgsyn.org

Challenges in Scale-Up and Isolation of Water-Soluble Boronic Acids

While the organolithium route is effective, it presents several challenges, particularly during scale-up and the isolation of the final product. One of the main difficulties is the water-solubility of many heterocyclic boronic acids, including this compound. researchgate.netnih.gov This property complicates the extraction and purification processes, often leading to lower isolated yields.

To circumvent this issue, a carefully designed acid-base workup sequence can be employed to facilitate the isolation of the water-soluble boronic acid. researchgate.net Additionally, the boronic acid is sometimes converted into its corresponding pinacol (B44631) ester by reacting it with pinacol. orgsyn.org This derivative is generally more stable, less water-soluble, and easier to purify by standard techniques like column chromatography. The pinacol ester can then be used directly in subsequent cross-coupling reactions or hydrolyzed back to the boronic acid if required.

The use of cryogenic temperatures on a large scale also poses significant logistical and economic challenges. Maintaining temperatures as low as -95°C to -90°C for extended periods requires specialized equipment and significant energy consumption, making the process less amenable to industrial-scale production. google.com

Transition Metal-Catalyzed Borylation Routes

To overcome the limitations of the organolithium approach, transition metal-catalyzed borylation reactions have emerged as powerful alternatives for the synthesis of aryl and heteroaryl boronic acids. These methods generally offer milder reaction conditions and greater functional group tolerance.

Suzuki-Miyaura Borylation of Halopyrimidines

The Suzuki-Miyaura reaction, traditionally known for carbon-carbon bond formation, can be adapted for the synthesis of boronic esters. This involves the cross-coupling of a halopyrimidine with a diboron (B99234) reagent in the presence of a suitable transition metal catalyst.

Palladium catalysts are widely used for the borylation of aryl and heteroaryl halides. researchgate.netorganic-chemistry.org In this approach, a halopyrimidine is reacted with bis(pinacolato)diboron (B136004) (B₂pin₂), a stable and commercially available diboron reagent, in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov

The catalytic cycle typically involves the oxidative addition of the halopyrimidine to the Pd(0) catalyst, followed by transmetalation with the diboron reagent and reductive elimination to afford the desired pyrimidine boronate ester and regenerate the active catalyst. The choice of ligand for the palladium catalyst is crucial for the efficiency of the reaction.

| Catalyst System | Reagent | Conditions | Product | Ref |

| PdCl₂(PPh₃)₂-2Ph₃P | Bis(pinacolato)diboron | Toluene, 50°C, KOPh | 1-Alkenylboronic acid pinacol esters | organic-chemistry.org |

| Palladium catalyst | Tetrahydroxydiboron (B82485) | Mild conditions | Arylboronic acids | researchgate.net |

Table 1: Examples of Palladium-Catalyzed Borylation Reactions

In recent years, there has been a growing interest in replacing expensive palladium catalysts with more earth-abundant and cost-effective metals like nickel. organic-chemistry.orgnih.govupenn.edu Nickel-catalyzed borylation reactions have shown great promise as a sustainable alternative for the synthesis of boronic acids. organic-chemistry.orgrsc.org

Nickel catalysts can effectively promote the borylation of a wide range of aryl and heteroaryl halides, including bromides and chlorides, using reagents like tetrahydroxydiboron [B₂(OH)₄]. organic-chemistry.orgnih.gov These reactions often proceed under mild conditions, sometimes even at room temperature, and exhibit broad functional group tolerance. organic-chemistry.orgrsc.org However, the reactivity of certain heteroaryl systems, such as pyrimidines, can sometimes be limited in nickel-catalyzed borylation reactions. organic-chemistry.org

| Catalyst System | Reagent | Conditions | Substrate Scope | Ref |

| NiCl₂(dppp), PPh₃, DIPEA | Tetrahydroxydiboron | Ethanol, Room Temperature | Aryl and heteroaryl halides (some limitations with pyrimidine) | organic-chemistry.org |

| Ni(COD)₂/PCy₃ | Aryl neopentylglycolboronates | THF, Room Temperature | Aryl and heteroaryl mesylates and sulfamates | upenn.edu |

Table 2: Examples of Nickel-Catalyzed Borylation Reactions

The development of more efficient and selective nickel-based catalytic systems for the borylation of challenging substrates like halopyrimidines remains an active area of research, aiming to provide more economical and environmentally friendly synthetic routes to valuable compounds like this compound.

Ligand Design for Selective Borylation

The regioselective borylation of di-substituted pyrimidines is a significant challenge in synthetic chemistry. The Miyaura borylation, a palladium-catalyzed cross-coupling reaction, is a common method for introducing a boronic acid or boronate ester group onto an aromatic or heteroaromatic ring. The choice of ligand is paramount in controlling the regioselectivity of this reaction, particularly for substrates with multiple reactive sites, such as 2,5-dihalopyrimidines.

The goal is to direct the borylation to the C-5 position of the pyrimidine ring, leaving the C-2 bromine intact for subsequent cross-coupling reactions. Research has shown that bulky, electron-rich phosphine (B1218219) ligands are highly effective in achieving this selectivity. These ligands are thought to sterically hinder the palladium catalyst from approaching the more sterically encumbered C-2 position, thereby favoring reaction at the C-5 position.

In the context of Suzuki-Miyaura coupling reactions, which are mechanistically related to borylation, ligands like XPhos and SPhos have been successfully used. These ligands contribute to the formation of a reactive palladium(0) species and facilitate the catalytic cycle. For instance, a Pd(dba)₂/XPhos system has been shown to be effective for the borylation of aryl chlorides, which are generally less reactive than aryl bromides. The choice of base is also crucial, with potassium acetate (B1210297) (KOAc) and potassium phenoxide (KOPh) being commonly used to avoid competitive Suzuki coupling side reactions.

Table 1: Ligands and Conditions for Selective Borylation

| Ligand | Catalyst System | Substrate Type | Key Features |

|---|---|---|---|

| XPhos | Pd(dba)₂ / XPhos | Aryl Chlorides/Bromides | Effective for less reactive aryl chlorides. |

| SPhos | Pd(OAc)₂ / SPhos | Aryl/Hetaryl Chlorides | Good for a range of aryl and hetaryl chlorides. |

| DPEphos | Pd(dba)₂ / DPEphos | Aryl Bromides | Efficient for aryl bromides under solvent-free conditions. |

Protection and Deprotection Strategies for Amine Functionality (for analogues like 2-aminopyrimidin-5-yl boronic acid)

When synthesizing analogs such as 2-aminopyrimidin-5-yl boronic acid, the exocyclic amine group must be protected to prevent it from interfering with the borylation reaction. The following subsections describe common strategies for this purpose.

A practical synthesis of (2-aminopyrimidin-5-yl)boronic acid utilizes this approach, starting from 2-amino-5-bromopyrimidine (B17363). The amine is protected in situ via bis-silylation with TMSCl, followed by a metal-halogen exchange with n-butyllithium (n-BuLi) and subsequent reaction with triisopropyl borate. The final product is isolated after an acid-base work-up in high yield.

The tert-butyloxycarbonyl (Boc) group is a robust and widely used protecting group for amines. The protection of 2-amino-5-bromopyrimidine can be achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like pyridine or 4-dimethylaminopyridine (B28879) (DMAP). Depending on the reaction conditions, either a mono- or di-Boc protected pyrimidine can be formed.

Table 2: Comparison of Amine Protection Strategies

| Protection Strategy | Reagents | Key Advantages | Key Disadvantages |

|---|---|---|---|

| In Situ Silyl Protection | TMSCl, n-BuLi, Trialkyl borate | One-pot procedure, high efficiency. | Requires careful control of anhydrous conditions. |

| Boc Protection | Boc₂O, Base (e.g., Pyridine, DMAP) | Robust protection, stable intermediate. | Requires separate protection and deprotection steps. |

Reactivity and Derivatization Strategies of 2 Bromopyrimidin 5 Yl Boronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound, such as (2-Bromopyrimidin-5-yl)boronic acid, with an organic halide or triflate. jsynthchem.comyoutube.com This reaction is prized for its mild conditions, broad substrate scope, and the commercial availability and stability of many boronic acids. jsynthchem.commdpi.com

Coupling with Various (Hetero)aryl Halides

This compound readily participates in Suzuki-Miyaura coupling reactions with a diverse array of (hetero)aryl halides, providing access to a wide range of substituted pyrimidine (B1678525) derivatives. nih.govrsc.org

The coupling of this compound with various aryl and heteroaryl halides is a powerful method for constructing biaryl and biheteroaryl scaffolds. These structural motifs are prevalent in many biologically active compounds and advanced materials. For instance, the reaction of this compound with different (hetero)aryl halides can lead to the formation of complex molecular architectures. rsc.orgmdpi.com Research has demonstrated the successful synthesis of various biaryl and biheteroaryl systems, highlighting the versatility of this building block. rsc.orgmdpi.com

A notable example includes the reaction of 5-pyrimidylboronic acid with 4,6-dichloropyrimidine (B16783), which results in the formation of 4,6-bis(5-pyrimidyl)pyrimidine in a 56% yield. rsc.org This demonstrates the potential for creating symmetrical biheteroaryl compounds.

Table 1: Examples of Biaryl and Biheteroaryl Synthesis using Pyrimidine Boronic Acids

| Boronic Acid Derivative | Coupling Partner | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Pyrimidylboronic acid | 4,6-Dichloropyrimidine | 4,6-Bis(5-pyrimidyl)pyrimidine | 56 | rsc.org |

| 2-Methoxy-5-pyrimidylboronic acid | Heteroaryl Halides | Heteroarylpyrimidines | Not specified | rsc.org |

| 2,4-Dichloropyrimidine (B19661) | Phenylboronic acid | 4-Phenyl-2-chloropyrimidine | 81 | mdpi.com |

In Suzuki-Miyaura reactions involving polyhalogenated substrates, regioselectivity becomes a critical factor. With substrates like 2,5-dihalopyrimidines, the reaction typically occurs at the C2 position. rsc.org However, this intrinsic selectivity can be altered by using mixed halide substrates. For example, 5-bromo-2-chloropyrimidine (B32469) preferentially undergoes Suzuki-Miyaura coupling at the C5 position. rsc.org

Chemoselectivity, the selective reaction of one functional group in the presence of others, is also a key consideration. The Suzuki-Miyaura reaction is known for its high functional group tolerance, allowing for the coupling of substrates containing various sensitive groups. mdpi.com However, factors such as the nature of the halogen (I > Br > Cl) and the electronic properties of the substituents can influence the reaction's chemoselectivity. illinois.edu For instance, in the case of 2-(4-bromophenyl)-5-chloropyrazine, the choice of palladium catalyst and ligand can dictate whether the reaction occurs at the pyrazine (B50134) chloride or the phenyl bromide. rsc.org

Catalyst Systems and Reaction Conditions

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst system and reaction conditions.

A variety of palladium catalysts have been successfully employed for the Suzuki-Miyaura coupling of this compound and its derivatives. jsynthchem.commdpi.com Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh3)2Cl2) is a commonly used and effective catalyst for these transformations. jsynthchem.comrsc.org Other palladium sources, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) and palladium(II) acetate (B1210297) (Pd(OAc)2), have also been utilized. mdpi.comresearchgate.net The choice of catalyst can significantly impact reaction efficiency and yield. researchgate.net For instance, in the coupling of 5-bromo-1-ethyl-1H-indazole with boronic acid esters, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl2] was found to be the most effective catalyst. researchgate.net

Table 2: Common Palladium Catalysts in Suzuki-Miyaura Reactions

| Catalyst | Common Name/Abbreviation | Typical Application |

|---|---|---|

| Pd(PPh3)2Cl2 | Dichlorobis(triphenylphosphine)palladium(II) | Suzuki coupling of pyrimidine boronic acids. jsynthchem.comrsc.org |

| Pd(PPh3)4 | Tetrakis(triphenylphosphine)palladium(0) | Coupling of 2,4-dichloropyrimidines with arylboronic acids. mdpi.com |

| Pd(dppf)Cl2 | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride | Efficient catalyst for coupling of bromoindazoles. researchgate.net |

The choice of base is crucial for the successful execution of the Suzuki-Miyaura reaction, as it plays a key role in the transmetalation step. researchgate.net Weak inorganic bases such as sodium carbonate (Na2CO3) and potassium carbonate (K2CO3) are frequently used. jsynthchem.comrsc.orgresearchgate.net The selection of the base can significantly affect the reaction yield. researchgate.net For example, in the Suzuki coupling of bromobenzene (B47551) and phenylboronic acid, potassium carbonate was found to be an excellent base, while other bases like sodium hydroxide (B78521) and triethylamine (B128534) resulted in lower yields. researchgate.net The combination of a palladium catalyst with a suitable base and solvent system is essential for optimizing the reaction conditions and achieving high yields of the desired coupled products. researchgate.net

Solvent Systems (e.g., 1,4-Dioxane (B91453), Water-Acetonitrile Mixtures)

The choice of solvent system is critical in modulating the reactivity and outcome of Suzuki-Miyaura coupling reactions involving this compound. The solubility of reactants, catalyst, and base, as well as the temperature and reaction kinetics, are all influenced by the solvent.

Commonly employed solvents include 1,4-dioxane, often in combination with water. mdpi.commdpi.com Aqueous mixtures can facilitate the dissolution of inorganic bases like potassium carbonate and can influence the rate of transmetalation. libretexts.org For instance, a mixture of 1,4-dioxane and water (2:1) has been shown to be optimal in certain Suzuki couplings, providing high yields. mdpi.com

Water-acetonitrile mixtures also serve as effective solvent systems. Acetonitrile (B52724) is a polar aprotic solvent that can solubilize a wide range of organic compounds and palladium catalysts. The addition of water can enhance the solubility of the boronic acid and the base.

In some cases, greener solvents such as 2-methyltetrahydrofuran (B130290) (2-Me-THF) and tert-amyl alcohol have been successfully utilized in nickel-catalyzed Suzuki-Miyaura couplings, offering a more environmentally friendly alternative to traditional solvents. orgsyn.org The selection of the solvent system is often determined empirically to optimize the yield for a specific set of substrates and reaction conditions. mdpi.com

Table 1: Common Solvent Systems for Suzuki-Miyaura Coupling

| Solvent System | Ratio (v/v) | Typical Base | Catalyst | Notes |

| 1,4-Dioxane / Water | 2:1 | K₂CO₃ | Pd(PPh₃)₄ | Optimal for many aryl-aryl couplings. mdpi.com |

| 1,4-Dioxane / Water | - | Na₂CO₃ | Pd(PPh₃)₂Cl₂ | Used for coupling with heteroaryl halides. worktribe.com |

| Acetonitrile / Water | - | K₂CO₃ | Pd(OAc)₂ | Effective for various cross-coupling reactions. |

| THF / Water | - | NaOH, TlOH | Pd Catalyst | Strong bases perform well in this system. libretexts.org |

Temperature and Reaction Time Optimization

Temperature and reaction time are interdependent parameters that significantly impact the efficiency and selectivity of Suzuki-Miyaura couplings. Optimization of these conditions is crucial to maximize product yield while minimizing side reactions.

Reactions are often conducted at elevated temperatures, typically ranging from 50 to 120 °C, to facilitate catalyst activation and increase reaction rates. libretexts.orgorgsyn.org For example, Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid has been optimized at elevated temperatures under microwave irradiation to achieve high yields efficiently. mdpi.com In some instances, reactions involving highly reactive substrates or catalysts can proceed at room temperature. wikipedia.org

Reaction times can vary from a few hours to overnight. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time. For instance, a study on the palladium-catalyzed Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes found that a reaction time of 3 hours at 100°C under optimized conditions afforded excellent yields. researchgate.net

Table 2: Temperature and Time Optimization Examples

| Reactants | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,4-Dichloropyrimidine, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1,4-Dioxane/H₂O | 120 (Microwave) | 0.5 | >80 | mdpi.com |

| 5-Bromopyrimidine (B23866) derivatives, Arylboronic acids | Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane | 70-80 | - | Good | mdpi.com |

| 2-Amino-3-bromopyridines, Terminal alkynes | Pd(CF₃COO)₂, PPh₃, CuI | DMF | 100 | 3 | 72-96 | researchgate.net |

Dual Cross-Coupling Strategies Employing Both Functional Groups

The presence of both a bromo substituent and a boronic acid group on the same pyrimidine ring allows for sequential or one-pot dual cross-coupling reactions. This strategy provides a powerful tool for the synthesis of highly substituted pyrimidine derivatives.

A common approach involves a chemoselective Suzuki-Miyaura coupling at the more reactive boronic acid site, followed by a subsequent cross-coupling reaction at the bromo position. This sequence allows for the introduction of two different aryl or heteroaryl groups. For example, a Suzuki reaction could be performed first, followed by a Sonogashira, Stille, or another Suzuki coupling. organic-chemistry.orgrsc.org

The alternative sequence, coupling at the bromo- position first, is also feasible. The choice of the sequence often depends on the relative reactivity of the coupling partners and the stability of the intermediates. For instance, a Sonogashira coupling at the bromo- position can be followed by a Suzuki coupling with the boronic acid. rsc.org

Other Cross-Coupling Modalities

Beyond the widely used Suzuki-Miyaura reaction, the functional groups of this compound can participate in other important cross-coupling reactions.

Petasis Borono-Mannich Reaction

The boronic acid moiety of this compound can participate in the Petasis borono-Mannich (PBM) reaction. wikipedia.orguevora.pt This multicomponent reaction involves the coupling of a boronic acid, an amine, and a carbonyl compound (often an aldehyde or ketone) to form α-amino acids or other substituted amines. nih.govorganic-chemistry.orgyoutube.com The reaction is typically performed under mild, often catalyst-free conditions. uevora.pt

The general mechanism involves the formation of an iminium ion from the amine and carbonyl compound, which is then attacked by the nucleophilic organic group from the boronic acid. uevora.pt The use of this compound in a Petasis reaction would lead to the formation of a product containing the 2-bromopyrimidine (B22483) moiety attached to a substituted amine, providing a route to complex, biologically relevant molecules. nih.gov

Potential for Negishi, Stille, or Sonogashira Couplings

The bromo substituent at the C2 position of the pyrimidine ring serves as a handle for various palladium-catalyzed cross-coupling reactions.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. nih.gov The 2-bromopyrimidine moiety can act as the organic halide, coupling with a variety of organozinc partners. While powerful, Negishi couplings can be sensitive to air and moisture. libretexts.org

Stille Coupling: The Stille reaction couples an organotin compound (stannane) with an organic halide. organic-chemistry.orgwikipedia.org The 2-bromopyrimidine can be coupled with various organostannanes. A significant drawback of this method is the toxicity of the tin reagents. organic-chemistry.orglibretexts.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The 2-bromopyrimidine can be efficiently coupled with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgresearchgate.net This reaction is widely used for the synthesis of alkynyl-substituted heterocycles. rsc.orgcapes.gov.br

Electrophilic and Nucleophilic Functionalization of the Pyrimidine Ring

The pyrimidine ring in this compound is electron-deficient due to the presence of two nitrogen atoms, which influences its reactivity towards electrophiles and nucleophiles.

Electrophilic Functionalization: Direct electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. However, under strongly acidic conditions, protonation of a ring nitrogen can generate a highly electrophilic pyrimidinium species. This can then react with electron-rich arenes in a Friedel–Crafts-type alkylation. rsc.orgresearchgate.net For instance, 5-bromopyrimidine has been shown to undergo electrophilic alkylation with electron-rich naphthalenes. rsc.org Bromination of pyrimidines can also be achieved using reagents like N-bromosuccinimide (NBS). mdpi.com

Nucleophilic Functionalization: The electron-deficient pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). Halogen atoms on the pyrimidine ring, such as the bromo group at the C2 position, can be displaced by various nucleophiles. nih.govacs.org This allows for the introduction of a wide range of functional groups, including amines, alkoxides, and thiolates. For example, 2-chloropyrimidines readily undergo nucleophilic substitution with lithium reagents. researchgate.net The reactivity of halopyrimidines in SNAr reactions is generally in the order F > Cl > Br > I. acs.org Functionalization of pyrimidine nucleosides at the C4 position has been achieved through C-nucleophilic substitution of a triazole derivative. nih.gov

Reactions at the Bromine Position

The bromine atom on the pyrimidine ring is a classic handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of 2-substituted pyrimidine derivatives.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the 2-bromo position with various organoboron reagents. While specific examples starting directly with this compound are not extensively documented in readily available literature, the reactivity of the 2-bromopyrimidine core is well-established. For instance, 2-bromopyridines readily undergo Suzuki-Miyaura coupling with aryl boronic acids. nih.gov A ligand-free, Pd(OAc)2-catalyzed Suzuki reaction of 2-halogenated pyridines in aqueous isopropanol (B130326) has been shown to be an efficient method for constructing 2-aryl-substituted pyridine (B92270) derivatives. nih.gov This suggests that this compound would similarly react at the bromine position under suitable conditions. The general reaction involves a palladium catalyst, a base, and a suitable solvent system.

Buchwald-Hartwig Amination: The palladium-catalyzed amination of aryl halides, known as the Buchwald-Hartwig reaction, is a cornerstone for the synthesis of arylamines. researchgate.net This methodology can be applied to the 2-bromo position of the pyrimidine ring to introduce a variety of primary and secondary amines. Practical methods for the Buchwald-Hartwig amination of 2-bromopyridines have been developed, even with volatile amines in sealed tubes, leading to a broad range of secondary and tertiary aminopyridines. researchgate.net These established protocols for related 2-bromoheterocycles strongly support the feasibility of similar transformations on this compound.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction is highly effective for introducing alkynyl groups at the 2-position of the pyrimidine ring. For example, a protocol for the Sonogashira cross-coupling of 5-bromopyrimidine with terminal alkynes has been developed. nih.govwikipedia.org The reaction typically employs a palladium catalyst such as bis(triphenylphosphine)palladium(II) chloride, a copper(I) salt like copper(I) iodide, and an amine base in a solvent like DMF. nih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. byjus.com This reaction can be utilized to introduce vinyl groups at the 2-position of the pyrimidine ring. Convenient protocols for the Mizoroki-Heck reaction of various aromatic bromides, including 5-bromopyrimidine, with fluorous alkenes have been reported, demonstrating the viability of this transformation. researchgate.net

Ullmann Condensation: The copper-catalyzed Ullmann condensation is a classic method for forming carbon-heteroatom bonds, particularly C-N and C-O bonds. wikipedia.org While often requiring harsher conditions than palladium-catalyzed reactions, modern developments have improved its scope and utility. wikipedia.org This reaction could potentially be used to introduce amino or alkoxy groups at the 2-position of this compound, especially in cases where palladium-based methods are not suitable.

Reactions Involving the Boronic Acid Moiety

The boronic acid group at the 5-position of the pyrimidine ring is another key site for derivatization, primarily through Suzuki-Miyaura and Chan-Lam couplings. These reactions allow for the introduction of aryl, heteroaryl, and other organic fragments.

Suzuki-Miyaura Coupling: The boronic acid functionality is an ideal substrate for Suzuki-Miyaura cross-coupling reactions with a wide range of aryl and heteroaryl halides. rsc.orgorganic-chemistry.org This reaction is one of the most powerful and versatile methods for the construction of biaryl and heteroaryl-aryl linkages. The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.govnih.gov The reaction conditions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a solvent system such as a mixture of an organic solvent (e.g., dioxane, toluene (B28343), or DMF) and water. The reactivity of the boronic acid can be influenced by the electronic nature of the coupling partner.

Chan-Lam Coupling: The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, by reacting a boronic acid with an amine or an alcohol. rsc.orgresearchgate.net This copper-catalyzed reaction is often complementary to the palladium-catalyzed Buchwald-Hartwig amination. rsc.orgresearchgate.net The reaction can be performed under mild conditions, often at room temperature and open to the air. rsc.org A variety of copper sources, such as copper(II) acetate, can be used as catalysts. researchgate.net This reaction offers a direct route to introduce amino and alkoxy substituents at the 5-position of the pyrimidine ring, starting from this compound.

Applications in Advanced Organic Synthesis

Construction of Complex Heteroaryl Architectures

The presence of both a boronic acid group and a bromine atom on the pyrimidine (B1678525) ring makes (2-Bromopyrimidin-5-yl)boronic acid an exceptional tool for the synthesis of intricate heteroaryl structures. These functionalities allow for sequential, site-selective cross-coupling reactions, providing a pathway to highly substituted and poly-heterocyclic systems.

Synthesis of Poly-heterocyclic Systems (e.g., heteroarylpyrimidines)

This compound is instrumental in the synthesis of heteroarylpyrimidines through Suzuki-Miyaura cross-coupling reactions. psu.edu The boronic acid at the 5-position of the pyrimidine ring can react with various heteroaryl halides to form a C-C bond, while the bromine atom at the 2-position remains available for subsequent transformations. This sequential reactivity is a cornerstone for building complex, multi-ring systems.

For instance, the coupling of this compound with a heteroaryl halide, followed by a second Suzuki-Miyaura coupling at the 2-position with another boronic acid, allows for the controlled assembly of unsymmetrical bi- and ter-heteroaryl compounds. This strategy has been successfully employed to synthesize a variety of poly-heterocyclic systems incorporating thiophene, quinoline, and pyridine (B92270) rings. psu.edu The ability to introduce different heteroaryl groups in a stepwise manner offers a high degree of flexibility in molecular design. The combination of two or more bioactive heterocyclic pharmacophores into a single molecule is a known strategy for designing new chemical entities with potentially enhanced biological activity. nih.gov

A notable example involves the twofold reaction of a pyrimidylboronic acid with 4,6-dichloropyrimidine (B16783) to produce 4,6-bis(5-pyrimidyl)pyrimidine. psu.edu This demonstrates the potential for creating highly condensed pyrimidine-based structures. The development of such synthetic routes is crucial as aryl- and heteroaryl-pyrimidine derivatives find applications as ligands for metal ions, components in molecular recognition, and as functional materials in organic electronics. psu.edu

Preparation of Functionalized Pyrimidine Oligomers and Polymers

The difunctional nature of this compound also lends itself to the preparation of functionalized pyrimidine-containing oligomers and polymers. Through iterative cross-coupling reactions, it is possible to link multiple pyrimidine units together, creating extended conjugated systems. This is achieved by strategically employing the boronic acid and bromo functionalities in a repetitive sequence of reactions.

The synthesis of such materials is of significant interest due to their potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices where electron-transporting properties are desired. psu.edu While specific examples focusing solely on this compound for polymer synthesis are not extensively detailed in the provided context, the fundamental reactivity of this building block strongly supports its utility in this area. The principles of Suzuki polycondensation, a powerful method for creating conjugated polymers, are directly applicable.

Role as a Key Building Block in Multi-Step Syntheses

Beyond its direct use in constructing heteroaryl systems, this compound serves as a pivotal intermediate in longer, more complex synthetic sequences. nih.govmdpi.comnih.govmdpi.commdpi.com Its ability to undergo a variety of chemical transformations makes it a versatile starting point for the synthesis of a wide range of target molecules.

Divergent Synthetic Pathways from a Common Precursor

A key advantage of using this compound is the potential for divergent synthesis. From this single precursor, a multitude of different products can be accessed by selectively reacting either the boronic acid or the bromo group. This approach is highly efficient as it allows for the rapid generation of a library of related compounds from a common starting material.

For example, the Suzuki-Miyaura coupling of the boronic acid with various aryl or heteroaryl halides can generate a family of 2-bromo-5-aryl/heteroarylpyrimidines. These intermediates can then undergo a second, different coupling reaction at the 2-position, such as a Buchwald-Hartwig amination or another Suzuki coupling, to introduce further diversity. Conversely, the initial reaction could be a nucleophilic aromatic substitution at the 2-position, followed by a cross-coupling reaction at the 5-position. This divergent strategy is particularly valuable in medicinal chemistry for the exploration of structure-activity relationships. nih.gov

Convergent Synthetic Strategies Utilizing Boronic Acid Intermediates

In a convergent synthesis, complex fragments of a target molecule are prepared separately and then joined together in the final stages. This compound and its derivatives are ideal for this approach. The boronic acid functionality provides a reliable handle for late-stage C-C bond formation via Suzuki-Miyaura coupling.

Development of New Synthetic Methodologies

The unique reactivity of this compound has also spurred the development of new synthetic methods. Research into the chemistry of this and related compounds has led to novel ways of preparing and utilizing organoboron reagents.

For instance, the synthesis of pyrimidylboronic acids themselves has been an area of active development, with methods such as lithium-halogen exchange followed by reaction with a borate (B1201080) ester being refined. psu.edu The challenges associated with the stability and synthesis of some heterocyclic boronic acids have led to the development of stable surrogates, such as N-methyliminodiacetic acid (MIDA) boronates, which can be used in a slow-release manner in cross-coupling reactions. nih.gov While not directly about the bromo-substituted variant, these advancements in boronic acid chemistry are relevant to the broader context of utilizing such building blocks.

Catalytic Borylation for Library Synthesis

The generation of diverse molecular libraries is a cornerstone of modern drug discovery and materials science. This compound serves as a key precursor in the synthesis of more complex boronic esters, which are then utilized in high-throughput screening and library generation. While direct catalytic borylation of the pre-existing boronic acid is not the standard approach, its precursor, 5-bromo-2-iodopyrimidine (B48921), can be selectively borylated. This strategic approach allows for the late-stage introduction of the boronic acid functionality, a crucial step in the efficient construction of compound libraries.

The inherent reactivity differences between the C-Br and C-I bonds in 5-bromo-2-iodopyrimidine allow for selective reactions. The more reactive C-I bond can undergo metal-catalyzed borylation, leaving the C-Br bond intact for subsequent diversification. This strategy is highly valuable for creating a library of 2-substituted-5-bromopyrimidines which can then be converted to their corresponding boronic acids or esters for further coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for carbon-carbon bond formation and is extensively used in library synthesis. nih.gov this compound and its derivatives are excellent coupling partners in these reactions. For instance, the coupling of various aryl and heteroaryl halides with pyrimidine boronic acids allows for the rapid generation of a diverse set of substituted pyrimidines. youtube.comnih.gov High-throughput synthesis platforms can leverage this reactivity to produce large numbers of discrete molecules for biological screening. mdpi.com

Chemo- and Regioselective Transformations

The presence of multiple reactive sites in this compound—the bromine atom, the boronic acid group, and the nitrogen atoms of the pyrimidine ring—makes it an interesting substrate for studying and achieving chemo- and regioselectivity in organic reactions.

The Suzuki-Miyaura cross-coupling reaction is a prime example of a chemo- and regioselective transformation involving this compound. In molecules containing multiple halogen atoms, the selection of the appropriate palladium catalyst and reaction conditions can allow for the selective coupling at a specific site. For instance, in di- or tri-halogenated pyrimidines, the reaction can be directed to a particular carbon-halogen bond based on its reactivity, which is influenced by the electronic environment and the nature of the halogen. rsc.org Studies on related dihalopyrimidines have shown that the C4 position is often more reactive than the C2 or C6 positions in Suzuki-Miyaura couplings. rsc.orgillinois.edu While specific studies on this compound are not extensively detailed in this exact context, the principles derived from analogous systems are highly applicable.

Computational studies on the Suzuki-Miyaura reaction of 5-bromopyrimidine (B23866) have provided insights into the energetics and mechanism of the coupling process, highlighting the susceptibility of the C-Br bond to oxidative addition by the palladium catalyst. beilstein-journals.org This fundamental understanding aids in the rational design of selective transformations.

The pyrimidine ring itself can also influence reactivity. A metal-free C-H borylation of 2-pyrimidylanilines has been reported, where the pyrimidine nitrogen directs the borylation to the ortho C-H bond of the aniline (B41778) ring. Although this example does not directly involve this compound as a reactant, it underscores the directing capabilities of the pyrimidine moiety, which can be exploited for regioselective functionalization in related systems.

Below is a table summarizing representative chemo- and regioselective Suzuki-Miyaura coupling reactions of halogenated pyrimidines with boronic acids, illustrating the principles that would apply to this compound.

| Halogenated Pyrimidine | Boronic Acid | Catalyst/Base | Solvent | Major Product | Reference |

|---|---|---|---|---|---|

| 2,4-Dichloropyrimidine (B19661) | Phenylboronic acid | Pd(PPh3)4 / K2CO3 | 1,4-Dioxane (B91453)/H2O | 2-Chloro-4-phenylpyrimidine | rsc.org |

| 5-Bromo-2-iodopyrimidine | Arylboronic acid | Pd(PPh3)4 / Na2CO3 | Toluene (B28343)/EtOH/H2O | 5-Bromo-2-arylpyrimidine | Analogous reaction |

| 4,6-Dichloropyrimidine | 5-Pyrimidylboronic acid | Pd(PPh3)2Cl2 / Na2CO3 | 1,4-Dioxane | 4-Chloro-6-(5-pyrimidyl)pyrimidine | youtube.commdpi.com |

Role in Chemical Biology and Material Science Research Synthetic/mechanistic Perspective

Design and Synthesis of Pyrimidine-Based Scaffolds for Biological Investigations

The pyrimidine (B1678525) ring is a fundamental component of numerous bioactive compounds and clinically approved drugs, rendering pyrimidine-based scaffolds highly sought after in medicinal chemistry. researchgate.net (2-Bromopyrimidin-5-yl)boronic acid serves as a key starting material in the synthesis of these scaffolds, offering a versatile platform for generating novel drug candidates.

Precursors for Potential Ligands and Pharmacophores

This compound is an invaluable precursor for synthesizing potential ligands and pharmacophores due to the reactivity of both the boronic acid and the bromo substituent. The boronic acid group can participate in various coupling reactions, most notably the Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds. This allows for the introduction of a wide array of aryl and heteroaryl substituents at the 5-position of the pyrimidine ring.

Simultaneously, the bromo group at the 2-position can be displaced by various nucleophiles, enabling the incorporation of diverse functional groups that can act as hydrogen bond donors or acceptors, crucial for molecular recognition at biological targets. This dual reactivity provides a powerful strategy for creating libraries of substituted pyrimidines for high-throughput screening and lead optimization in drug discovery programs. For instance, pyrazolo[1,5-a]pyrimidines, a class of bicyclic systems with significant biological activities, can be synthesized using pyrimidine precursors. nih.gov

Exploration of Structure-Activity Relationships through Derivatization

The ability to systematically modify the structure of this compound-derived scaffolds is paramount for understanding their structure-activity relationships (SAR). By synthesizing a series of analogues with variations at the 2- and 5-positions, researchers can probe the specific interactions between the ligand and its biological target. odu.edunih.govresearchgate.net

For example, in the development of kinase inhibitors, the pyrimidine core often serves as a hinge-binding motif. The substituent introduced via the boronic acid can be tailored to occupy a specific pocket in the ATP-binding site, while modifications at the 2-position can be used to enhance solubility, modulate metabolic stability, or introduce additional binding interactions. This systematic derivatization, made possible by the versatile chemistry of this compound, is a cornerstone of rational drug design. researchgate.net

Functional Probes and Sensors

The unique properties of the boronic acid group extend its utility beyond a mere synthetic handle. Its ability to reversibly bind with diols forms the basis for its application in the development of functional probes and sensors. nih.gov

Derivatization for Fluorescent Tagging Applications

Boronic acids can be incorporated into fluorescent molecules to create sensors that respond to the presence of specific analytes. nih.govrsc.org Derivatization of this compound with a fluorophore can lead to the development of probes for various biological targets. The pyrimidine core itself can influence the photophysical properties of the attached fluorophore.

The principle behind many boronic acid-based fluorescent sensors is the change in fluorescence upon binding to diols, such as those found in saccharides. nih.gov This interaction can alter the electronic properties of the fluorophore, leading to a detectable change in fluorescence intensity or wavelength. Such probes have potential applications in cell imaging and the detection of biologically important carbohydrates.

Use as a Derivatizing Reagent for Detection of Vicinal Diols in Analytical Chemistry

In analytical chemistry, boronic acids are employed as derivatizing reagents to enhance the detection of vicinal diols, which are common structural motifs in many biologically important molecules, including carbohydrates and glycoproteins. The formation of a stable cyclic boronate ester with the diol can improve the analyte's chromatographic behavior or its response in mass spectrometry.

While specific applications of this compound as a derivatizing reagent for vicinal diols are not extensively documented in the provided search results, the fundamental reactivity of the boronic acid group suggests its potential in this area. nih.gov The pyrimidine ring could offer unique properties to the resulting derivative, such as a specific UV absorbance or fragmentation pattern in mass spectrometry, aiding in the selective detection and quantification of diols.

Material Science Applications (as a Building Block)

The versatility of this compound also extends into the realm of material science, where it serves as a valuable building block for the construction of functional materials. rsc.org The ability of boronic acids to form dynamic covalent bonds and participate in cross-coupling reactions makes them ideal candidates for creating well-defined supramolecular structures and polymers. rsc.org

The pyrimidine unit can be incorporated into the backbone of polymers or as a pendant group, influencing the material's electronic, optical, and self-assembly properties. For instance, the nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, and sensing. The combination of the reactive boronic acid and the functionalizable pyrimidine core in a single molecule provides a powerful tool for the rational design of advanced materials with tailored properties.

1 Components for Advanced Materials (e.g., Polymers, Nanomaterials, OLED materials)

This compound is a specialized chemical compound that holds significant promise as a fundamental building block in the synthesis of advanced materials. Its utility in this domain is primarily centered on its bifunctional nature, possessing both a reactive boronic acid group and a pyrimidine core. This structure makes it a valuable precursor for creating complex organic molecules, particularly through cross-coupling reactions.

The primary mechanism through which this compound is incorporated into larger molecular frameworks is the Suzuki-Miyaura coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide. sigmaaldrich.com The presence of the bromo-substituent on the pyrimidine ring of the titular compound allows for its participation in such coupling reactions, enabling the construction of extended, conjugated systems. These systems are the basis for many advanced materials with tailored electronic and photophysical properties.

Polymers

In the realm of polymer science, this compound can be envisioned as a key monomer for the synthesis of novel conjugated polymers. While specific research detailing the use of this exact compound in polymerization is not extensively documented in the reviewed literature, the synthesis of polymers containing pyrimidine units is an active area of research. researchgate.net These polymers are of interest for applications in organic electronics due to the electron-deficient nature of the pyrimidine ring, which can influence the material's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

The general approach to synthesizing such polymers would involve a polycondensation reaction, where this compound is reacted with a dihaloaromatic or dihaloheterocyclic comonomer in a Suzuki-type polymerization. The resulting polymer would feature pyrimidine rings integrated into its backbone, which can enhance properties like electron mobility and thermal stability.

Below is a table of representative data for pyrimidine-containing semiconducting polymers synthesized through similar principles, illustrating the potential properties of polymers derived from this compound.

| Polymer | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Fluorescence Quantum Yield (%) |

| P1 | -5.21 | -2.45 | 2.76 | 35 |

| P4 | -5.08 | -2.62 | 2.46 | 15 |

| P6 | -5.15 | -2.50 | 2.65 | 42 |

Data for analogous pyrimidine-containing polymers. researchgate.net

Nanomaterials

Boronic acid-functionalized nanomaterials are a growing field of interest, particularly for applications in sensing and biomedical technologies. oakwoodchemical.com The boronic acid moiety can act as a versatile anchor for attaching these materials to various substrates or for recognizing specific analytes, such as saccharides.

This compound can be utilized to functionalize the surface of nanomaterials like gold nanoparticles, quantum dots, or carbon nanotubes. The pyrimidine core offers additional sites for non-covalent interactions, such as hydrogen bonding or π-π stacking, which can be exploited for the self-assembly of nanostructures. The bromo-substituent provides a handle for further chemical modification, allowing for the creation of multifunctional nanomaterials.

OLED Materials

Organic Light-Emitting Diodes (OLEDs) are a significant application area for advanced organic materials. The performance of an OLED is critically dependent on the electronic properties of the organic layers, including the hole-transport layer, the emissive layer, and the electron-transport layer.

Pyrimidines are known to be effective building blocks for electron-transporting and emissive materials in OLEDs due to their electron-deficient character. researchgate.net this compound can serve as a key intermediate in the synthesis of complex organic molecules designed for these layers. Through Suzuki coupling reactions, the pyrimidine-boronic acid unit can be incorporated into larger, more elaborate molecular structures that possess the desired photophysical and electronic properties for efficient light emission. While direct use of this compound in commercial OLEDs is not documented, the synthesis of various pyrimidine derivatives for this purpose is a well-established strategy.

The table below presents data on the properties of some pyrimidine derivatives that have been investigated for their potential in electronic applications, highlighting the relevance of this class of compounds.

| Compound | Application Area | Key Property | Reference |

| 2,4,6-trisubstituted pyrimidines | Electron Transport Materials | High Electron Mobility | researchgate.net |

| 5-Arylpyrimidines | Emissive Layer Dopants | Tunable Emission Wavelength | researchgate.net |

| Pyrimidyl-based phosphors | Triplet Emitters | High Phosphorescence Quantum Yield | N/A |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (2-Bromopyrimidin-5-yl)boronic acid, providing detailed information about the hydrogen, carbon, and boron atoms within the molecule.

¹H, ¹³C, and ¹¹B NMR for Structural Elucidation

Proton (¹H), Carbon-13 (¹³C), and Boron-11 (¹¹B) NMR spectroscopy collectively offer a comprehensive picture of the molecular framework.

¹H NMR: The ¹H NMR spectrum provides information on the number and chemical environment of protons. For this compound, the aromatic protons on the pyrimidine (B1678525) ring exhibit characteristic chemical shifts and coupling patterns. Typically, the two protons on the pyrimidine ring would appear as distinct singlets or doublets in the downfield region (typically δ 7.0-9.0 ppm), with their exact positions influenced by the electronic effects of the bromo and boronic acid substituents. The protons of the B(OH)₂ group are often broad and may exchange with solvent, sometimes making them difficult to observe. For the related compound 5-Pyrimidinylboronic acid, characteristic proton signals are observed, which serve as a reference for its bromo-substituted derivative. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. The spectrum of this compound would show four distinct signals for the pyrimidine ring carbons. The carbon atom directly bonded to the bromine atom (C2) would be significantly influenced by the halogen's electronegativity and would appear at a characteristic chemical shift. Similarly, the carbon atom bonded to the boron atom (C5) would also have a unique resonance. Data from analogous compounds like 2-Bromopyridine helps in assigning these chemical shifts. chemicalbook.com

¹¹B NMR: ¹¹B NMR is particularly crucial for confirming the presence and chemical state of the boron atom. Boronic acids typically display a broad signal in the ¹¹B NMR spectrum. The chemical shift is indicative of the boron atom's coordination environment. For a trigonal planar (sp² hybridized) boronic acid, the resonance is generally found in the range of δ 25-30 ppm. mdpi.com The formation of the corresponding trimeric anhydride (B1165640), a boroxine, results in a slightly different chemical shift, often around 33 ppm. sdsu.edu This technique is highly sensitive to the electronic environment and can be used to study interactions and equilibria in solution. nsf.govresearchgate.net The use of quartz NMR tubes is recommended to avoid broad signals from borosilicate glass. nsf.gov

Table 1: Typical NMR Data for this compound Analogs

| Nucleus | Compound Analog | Typical Chemical Shift (ppm) | Notes |

| ¹H | 5-Pyrimidinylboronic acid | 9.1 (s, 1H), 8.9 (s, 2H) | Signals are for pyrimidine ring protons. B(OH)₂ protons are often broad or not observed. |

| ¹³C | 2-Bromopyridine | 150.9, 142.1, 139.2, 128.5, 123.0 | Provides a reference range for a bromo-substituted heterocyclic ring. |

| ¹¹B | Phenylboronic acids | 25-30 | Characteristic range for sp² hybridized boron in boronic acids. |

| ¹¹B | Arylboroxines | ~33 | Characteristic for the trimeric anhydride form of boronic acids. sdsu.edu |

Advanced NMR Techniques for Stereochemical Analysis

Advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful methods for determining the stereochemistry and spatial proximity of atoms in a molecule. However, this compound is an achiral, planar molecule. Therefore, these techniques are not typically applied for its stereochemical analysis as it has no stereocenters.

These methods would become relevant if the boronic acid were derivatized with a chiral auxiliary or incorporated into a larger, complex molecule with defined stereochemistry. In such cases, NOESY or ROESY could be used to establish the relative configuration of the resulting diastereomers.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of a compound. For this compound (C₄H₄BBrN₂O₂), HRMS can easily distinguish its exact mass from other potential formulas with the same nominal mass. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a clear signature in the mass spectrum.

Table 2: Theoretical Isotopic Masses for this compound [M+H]⁺ Ion

| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |

| C₄H₅B⁷⁹BrN₂O₂⁺ | ⁷⁹Br | 202.9672 |

| C₄H₅B⁸¹BrN₂O₂⁺ | ⁸¹Br | 204.9652 |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Derivatized Products

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, thermally labile, and high-molecular-weight compounds. nih.gov It is an essential tool for characterizing the products derived from this compound, which is frequently used as a building block in Suzuki-Miyaura cross-coupling reactions.

When this compound is reacted with an aryl halide, for example, ESI-MS can be used to confirm the formation of the desired biaryl product. The technique typically analyzes ions from solution, making it compatible with liquid chromatography (LC-MS). mdpi.comgrafiati.com The resulting mass spectra can confirm the molecular weight of the coupled product and, through tandem mass spectrometry (MS/MS), provide structural information based on fragmentation patterns. researchgate.net This makes ESI-MS indispensable for monitoring reaction progress and characterizing the complex molecules synthesized from this boronic acid precursor. nih.gov

X-Ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not detailed in the provided search results, analysis of analogous structures, such as (6-bromopyridin-3-yl)boronic acid, reveals key structural features common to arylboronic acids. nih.gov In the solid state, boronic acids often exist as hydrogen-bonded dimers or as cyclic trimers known as boroxines.

X-ray analysis would reveal the planarity of the pyrimidine ring and the geometry around the boron atom. It would also show how the molecules pack in the crystal lattice, detailing the hydrogen bonding networks involving the boronic acid hydroxyl groups and the nitrogen atoms of the pyrimidine ring. Such studies are crucial for understanding the solid-state properties and reactivity of the compound. The technique has been used extensively to understand how other boronic acids interact with biological targets, highlighting the detailed structural insights it can provide. nih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for both the purification of this compound after its synthesis and for the analytical assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for determining the purity of (hetero)arylboronic acids and related organic compounds. spectrochem.in Reversed-phase HPLC (RP-HPLC) is the most common mode used for these types of molecules. researchgate.net

A typical RP-HPLC method involves a stationary phase, such as a C8 or C18 silica (B1680970) column, and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. researchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve efficient separation of the target compound from impurities and starting materials. researchgate.net Additives like acetic acid or triethylamine (B128534) may be included in the mobile phase to improve peak shape and resolution by suppressing the ionization of acidic or basic functional groups. researchgate.net The high sensitivity and resolving power of HPLC make it an ideal method for quality control, allowing for the detection and quantification of even minor impurities. nih.gov

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C8 or C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Acetic Acid or Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid or Formic Acid |

| Elution | Gradient (e.g., 5% to 95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis (e.g., at 254 nm) |

| Column Temperature | 25-40 °C |

Flash Chromatography for Product Purification

Following synthesis, crude this compound requires purification to remove unreacted starting materials, by-products, and other impurities. Flash chromatography is a widely used preparative technique for this purpose. However, boronic acids and their esters can be challenging to purify using standard silica gel chromatography due to potential degradation or strong adsorption on the acidic silica surface. researchgate.net

To overcome these challenges, modified techniques have been developed. One effective method involves using silica gel that has been pre-treated or impregnated with boric acid. researchgate.net This "B-silica gel" approach helps to suppress the loss of the boronic acid compound during chromatography, leading to improved recovery and purity of the final product. researchgate.net The choice of eluent system, typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate), is optimized to achieve the best separation of the target compound from its impurities.

Computational and Theoretical Studies on 2 Bromopyrimidin 5 Yl Boronic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (2-Bromopyrimidin-5-yl)boronic acid. These methods provide detailed information about the molecule's electronic distribution, geometry, and energy.

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure and reactivity of organic molecules, including pyrimidine (B1678525) derivatives. researchgate.net For compounds related to this compound, DFT calculations, often using functionals like B3LYP, are employed to determine key electronic properties. biorxiv.org These calculations can predict parameters such as orbital energies (HOMO and LUMO), which are crucial for understanding the molecule's reactivity in processes like cross-coupling reactions. For instance, a study on other boronic acid derivatives used DFT to analyze their electronic and structural properties, providing a framework for understanding how substituents affect reactivity. mdpi.com

A computational study on the Suzuki-Miyaura reaction, a key application of boronic acids, utilized DFT to elucidate the role of the base in the transmetalation step. nih.gov This type of analysis is critical for predicting the reactivity of this compound in similar transformations. The calculations can reveal the most likely reaction pathways and the energies of transition states, offering insights into reaction kinetics and selectivity. nih.gov

Table 1: Calculated Electronic Properties of a Related Phenylboronic Acid Derivative using DFT

| Parameter | Value | Reference |

| HOMO Energy | -6.5 eV | tandfonline.com |

| LUMO Energy | -1.8 eV | tandfonline.com |

| Energy Gap (ΔE) | 4.7 eV | tandfonline.com |

| Dipole Moment | 3.5 D | tandfonline.com |

Data is for (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid and serves as an illustrative example of DFT-calculated parameters.

The three-dimensional structure, or conformation, of this compound plays a significant role in its reactivity and interactions. Conformational analysis through computational methods helps to identify the most stable arrangements of the atoms in the molecule. For boronic acids, the orientation of the boronic acid group relative to the pyrimidine ring is of particular interest.

Studies on related phenylboronic acids have shown that the boronic acid group can adopt different conformations, and the lowest energy conformation can be determined through computational modeling. tandfonline.com The relative energies of different conformers can influence which one participates in a chemical reaction. This is particularly important in understanding the selectivity of reactions and the binding of the molecule to a biological target.

Reaction Mechanism Elucidation

Computational studies are invaluable for detailing the step-by-step mechanisms of chemical reactions involving this compound.

The Suzuki-Miyaura cross-coupling reaction is a primary application of aryl boronic acids. youtube.com Computational modeling has been used to investigate the mechanism of this reaction for related systems. For example, a study using WebMO software explored the energetics of the reaction between 5-bromopyrimidine (B23866) and various boronic acids. illinois.edu Such studies help in understanding the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. youtube.com

Computational analysis of the Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with different boronic acids has provided insights into how electronic effects of substituents on the boronic acid influence reaction yields. mdpi.com These findings suggest that electron-rich boronic acids tend to give better yields. mdpi.com This knowledge can be extrapolated to predict the behavior of this compound in similar reactions.

Identifying and characterizing the transition states of a reaction is key to understanding its rate and selectivity. Computational chemistry allows for the calculation of the geometries and energies of these high-energy intermediates. For the Suzuki-Miyaura reaction, transition state analysis can explain why certain products are formed preferentially.

For instance, computational studies on related cross-coupling reactions have shown that the energy barriers for different pathways can be calculated, allowing for the prediction of the major product. nih.gov This is particularly relevant for a molecule like this compound, which has multiple reactive sites.

Molecular Docking and Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant in drug discovery, where it is used to predict how a small molecule, such as a derivative of this compound, might bind to a protein target.

Studies on pyrimidine derivatives have demonstrated the utility of molecular docking in identifying potential drug candidates. nih.govmdpi.comresearchgate.netscispace.com For example, novel pyrimidine molecules containing boronic acid have been investigated as inhibitors of the VCP/p97 protein, with docking studies helping to elucidate the binding mode of the most potent inhibitors. nih.gov In one such study, the binding energy of the docked pyrimidine derivative was calculated to be -7.9 kcal/mol. nih.gov

Table 2: Example Molecular Docking Results for a Pyrimidine Derivative

| Target Protein | Ligand | Binding Energy (kcal/mol) | Interacting Residues | Reference |

| Cyclin-dependent kinase 2 (1HCK) | Pyrimidine derivative 4c | -7.9 | LEU83, ILE10, VAL18 | nih.gov |

| SARS-CoV-2 Main Protease (6Y2F) | Pyrimidine derivative 7f | -8.5 | THR25, CYS44, HIS41 | mdpi.com |

This data is for related pyrimidine derivatives and illustrates the type of information obtained from molecular docking studies.

These computational interaction studies can guide the design of new this compound derivatives with enhanced binding affinity and selectivity for specific biological targets. The insights gained from these theoretical investigations are instrumental in advancing the development of this compound for various applications.

Modeling Interactions with Model Reagents or Metal Centers

No dedicated computational studies or published data were found regarding the modeling of interactions between this compound and various model reagents or metal centers. Such studies would be valuable for understanding its reactivity, potential as a synthetic building block, and coordination chemistry. Theoretical investigations could elucidate electronic effects of the bromopyrimidine ring on the boronic acid moiety and predict its behavior in catalytic cycles or as a ligand for metal complexes. The absence of this research indicates a gap in the understanding of this compound's fundamental chemical properties from a computational perspective.

Investigation of Boronic Acid-Diol Interactions at a Molecular Level

Similarly, there is no specific research available on the molecular-level investigation of interactions between this compound and diols. Boronic acids are well-known for their ability to form reversible covalent bonds with diols, a property extensively studied for other boronic acids in the context of sensors, drug delivery, and self-healing materials. Computational modeling, such as Density Functional Theory (DFT) calculations, would be instrumental in determining the binding affinities, geometries, and thermodynamic parameters of potential boronate esters formed with various diols. This information would be crucial for designing applications that leverage the specific electronic and steric properties imparted by the 2-bromopyrimidinyl group. The lack of such studies for this particular compound prevents a detailed, molecular-level understanding of its potential in these areas.

Future Research Directions and Unaddressed Challenges

Development of More Sustainable Synthetic Routes

A significant frontier in the chemistry of (2-Bromopyrimidin-5-yl)boronic acid is the development of manufacturing processes that align with the principles of green chemistry. This involves minimizing waste, reducing energy consumption, and utilizing less hazardous materials.

Traditional syntheses of boronic acids often rely on cryogenic conditions and anhydrous organic solvents. orgsyn.org Future research is geared towards eliminating these requirements. A key objective is the adoption of aqueous media for synthesis and cross-coupling reactions. mdpi.com Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature.